Cas no 429689-23-6 ((3R)-(+)-3-(1-METHYL-1H-INDOL-3-YL)BUTA&)

(3R)-(+)-3-(1-METHYL-1H-INDOL-3-YL)BUTA& structure
429689-23-6 structure
Product Name:(3R)-(+)-3-(1-METHYL-1H-INDOL-3-YL)BUTA&
CAS No:429689-23-6
MF:C13H14N2
MW:198.263662815094
CID:928594
PubChem ID:16217429
Update Time:2025-04-19

(3R)-(+)-3-(1-METHYL-1H-INDOL-3-YL)BUTA& Chemical and Physical Properties

Names and Identifiers

    • (3R)-(+)-3-(1-METHYL-1H-INDOL-3-YL)BUTA&
    • (R)-3-(1-Methyl-1H-indol-3-yl)butanenitrile
    • (3R)-3-(1-methylindol-3-yl)butanenitrile
    • (3R)-(+)-3-(1-Methyl-1H-indol-3-yl)butanenitrile
    • (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile
    • 429689-23-6
    • Inchi: 1S/C13H14N2/c1-10(7-8-14)12-9-15(2)13-6-4-3-5-11(12)13/h3-6,9-10H,7H2,1-2H3/t10-/m1/s1
    • InChI Key: JWGJENJOKQETPV-SNVBAGLBSA-N
    • SMILES: N1(C)C=C(C2C=CC=CC1=2)[C@H](C)CC#N

Computed Properties

  • Exact Mass: 198.115698455g/mol
  • Monoisotopic Mass: 198.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 7
  • Complexity: 1210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 824
  • XLogP3: 2.6
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Melting Point: 107-110 °C(lit.)

(3R)-(+)-3-(1-METHYL-1H-INDOL-3-YL)BUTA& Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 25-37/38-41-43
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: T
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